molecular formula C22H14N4O5S B2435956 2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 393124-82-8

2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2435956
CAS RN: 393124-82-8
M. Wt: 446.44
InChI Key: NMGFXQSIKUGLSE-UHFFFAOYSA-N
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Description

2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide, also known as DNTB, is a chemical compound that has been extensively studied for its scientific research applications. DNTB is a yellow crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including the compound , have shown significant potential in anticancer drug discovery . They have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Antimicrobial Activity

Thiazoles and their derivatives have demonstrated antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Antifungal Activity

In addition to their antimicrobial properties, thiazole derivatives have also shown antifungal activities . This broadens their potential use in treating various fungal infections.

Antiviral Activity

Thiazole derivatives have been found to possess antiviral properties . This suggests potential applications in the development of antiviral drugs.

Anti-inflammatory Activity

Thiazole derivatives have shown strong anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antioxidant Activity

Thiazole derivatives have been found to possess antioxidant properties . This suggests they could be used in the development of drugs to combat oxidative stress-related diseases.

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests they could be used in the development of drugs to treat neurodegenerative disorders.

Antihypertensive Activity

Thiazole derivatives have demonstrated antihypertensive properties . This suggests potential applications in the development of antihypertensive drugs.

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives have shown to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that the compound might interact with its targets, leading to disruption of cell division and growth, particularly in cancer cells.

Biochemical Pathways

By inhibiting tubulin polymerization, it could disrupt the formation of the mitotic spindle, a structure necessary for cell division .

Result of Action

The result of the compound’s action, based on its potential mode of action, would likely be the inhibition of cell division and growth, particularly in cancer cells. This could lead to a decrease in the proliferation of these cells, potentially slowing the progression of the disease .

Action Environment

This compound, as part of the 2-aminothiazole derivatives, shows promise in the field of anticancer drug discovery .

properties

IUPAC Name

2,4-dinitro-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O5S/c27-21(18-11-10-17(25(28)29)12-20(18)26(30)31)24-22-23-19(13-32-22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGFXQSIKUGLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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